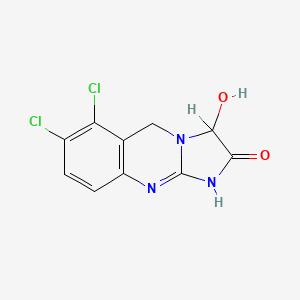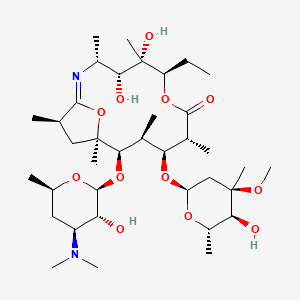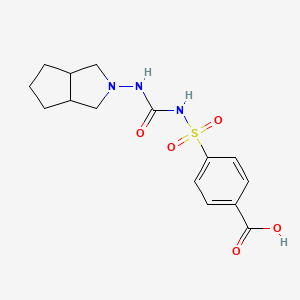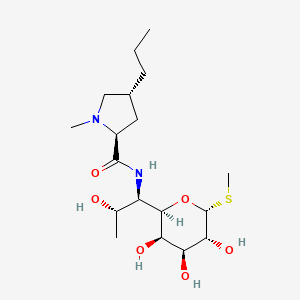
3-Hydroxy Anagrelide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy Anagrelide: is a metabolite of the drug anagrelide, which is primarily used to treat thrombocythemia, a condition characterized by an elevated platelet count. This compound is formed in the liver through the metabolism of anagrelide by the enzyme cytochrome P450 1A2 . It is known for its potent cardio-stimulatory effects, which are significantly more pronounced than those of anagrelide itself .
Applications De Recherche Scientifique
Chemistry: 3-Hydroxy Anagrelide is studied for its unique chemical properties and reactivity, which can be leveraged in the synthesis of novel compounds.
Biology: In biological research, this compound is used to study the metabolic pathways of anagrelide and its effects on cellular processes.
Medicine: The compound is of significant interest in medical research due to its potent cardio-stimulatory effects and its role in the treatment of thrombocythemia. It is also being explored as an adjuvant therapy in cancer management due to its ability to inhibit cancer cell-stimulated platelet formation .
Industry: In the pharmaceutical industry, this compound is important for understanding the pharmacokinetics and pharmacodynamics of anagrelide, aiding in the development of more effective and safer therapeutic agents.
Mécanisme D'action
Target of Action
3-Hydroxy Anagrelide, a metabolite of Anagrelide , primarily targets platelet-producing cells . It suppresses the transcription factors necessary for the synthesis and maturation of these cells . This action is crucial in managing conditions like thrombocythemia, where there is an overproduction of platelets .
Mode of Action
This compound interacts with its targets by inhibiting cyclic nucleotide phosphodiesterase and the release of arachidonic acid from phospholipase . This interaction disrupts the postmitotic phase of maturation, leading to a dose-related reduction in platelet production .
Biochemical Pathways
The compound affects the biochemical pathways involved in platelet production. It inhibits the function of phosphodiesterase 3 , leading to an increase in cAMP . This elevation interferes with platelet-activating signal pathways and blocks intracellular signaling networks, rearrangements, and fibrinogen receptor activation .
Pharmacokinetics
This compound is extensively metabolized, primarily in the liver by cytochrome P450 1A2 (CYP1A2) . The drug itself appears to have a relatively short residence time in the body, necessitating twice or four times daily dosing . Given that the pharmacological effect of anagrelide therapy is reliant on a gradual suppression of platelet-producing cells, it may take 7 to 14 days for its administration to be reflected in reduced platelet counts .
Result of Action
The primary molecular and cellular effect of this compound’s action is the reduction of platelet counts . By suppressing the maturation of megakaryocytes, the compound effectively reduces the production of platelets . This action is beneficial in managing conditions characterized by an overproduction of platelets, such as thrombocythemia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, food intake has been shown to significantly impact the pharmacokinetics of Anagrelide, increasing the Cmax and AUCt while reducing the T1/2, plateau, and mean residence time . Therefore, the timing of drug administration in relation to meals may affect the drug’s effectiveness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Anagrelide involves the metabolic conversion of anagrelide in the liver. The primary enzyme responsible for this conversion is cytochrome P450 1A2, which catalyzes the hydroxylation of anagrelide to produce this compound .
Industrial Production Methods: Industrial production of this compound is not typically performed directly. Instead, anagrelide is synthesized and administered to patients, where it is metabolized in vivo to produce this compound. The synthesis of anagrelide itself involves multiple steps, including the formation of the imidazoquinazoline core structure .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy Anagrelide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the hydroxyl group can occur under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the hydroxyl group.
Comparaison Avec Des Composés Similaires
Anagrelide: The parent compound from which 3-Hydroxy Anagrelide is derived. It is used to treat thrombocythemia and has a less potent cardio-stimulatory effect.
Uniqueness: this compound is unique due to its potent cardio-stimulatory effects and its specific mechanism of action involving the inhibition of cyclic nucleotide phosphodiesterase . Unlike hydroxyurea, which has a broader range of effects, this compound’s effects are more targeted towards platelet production and cardiovascular stimulation .
Propriétés
IUPAC Name |
6,7-dichloro-3-hydroxy-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-5-1-2-6-4(7(5)12)3-15-9(17)8(16)14-10(15)13-6/h1-2,9,17H,3H2,(H,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXTUTDKZVOONF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)N=C3N1C(C(=O)N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468915 |
Source


|
| Record name | 3-Hydroxy Anagrelide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733043-41-9 |
Source


|
| Record name | 3-Hydroxy Anagrelide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the relationship between 3-Hydroxy Anagrelide and Anagrelide in the context of treating Essential Thrombocythemia (ET)?
A1: this compound is the major active metabolite of Anagrelide, a drug used to treat ET []. While Anagrelide itself has therapeutic effects, its conversion to this compound within the body plays a significant role in its overall efficacy.
Q2: Does age impact the pharmacokinetics of Anagrelide and this compound in ET patients?
A2: Research suggests that age does influence the pharmacokinetics of both Anagrelide and its metabolite. A study comparing young (18-50 years) and elderly (≥65 years) ET patients found that while dose-normalized Anagrelide concentrations were higher in the elderly, this compound concentrations were lower []. This difference highlights the importance of considering age-related metabolic variations in drug response.
Q3: How effective is this compound in managing skewed megakaryopoiesis caused by CALR mutations?
A3: Research indicates that this compound effectively perturbs megakaryopoiesis driven by CALR mutations []. Using induced pluripotent stem cells derived from an ET patient with a CALR mutation, scientists demonstrated that this compound significantly impacted megakaryopoiesis without affecting erythropoiesis. This finding suggests its potential as a targeted therapy for MPN patients with CALR mutations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9E,11S,12R,13E,15E,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B601493.png)
![(2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B601499.png)

![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B601503.png)

![7-bromo-6-chloro-3-[3-[(2S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrochloride](/img/structure/B601507.png)

